Product packaging for (3E)-hexa-3,5-dien-1-ol(Cat. No.:CAS No. 73670-87-8)

(3E)-hexa-3,5-dien-1-ol

Cat. No.: B2926507
CAS No.: 73670-87-8
M. Wt: 98.145
InChI Key: SAXBDVYNGGCITG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Conjugated Dienols as Synthetic Intermediates

Conjugated dienols, including the 1,3-dienol motif present in (3E)-hexa-3,5-dien-1-ol, are highly valued as synthetic intermediates in organic chemistry. nih.gov Their utility stems from the presence of multiple reactive sites, which allows for the construction of significant molecular complexity from a relatively simple precursor. nih.gov The conjugated diene system can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for forming six-membered rings, which are common motifs in natural products. nih.gov

The dual functionality of a hydroxyl group and a diene allows for sequential or chemoselective reactions. The hydroxyl group can be easily transformed into other functional groups or used as a handle for attaching the molecule to a solid support or another molecular fragment. The structural features of a terminal hydroxyl group and a conjugated diene system are key to its value in organic synthesis and polymer chemistry.

Research has demonstrated that these motifs are central to the structure of numerous natural products with significant biological activity, such as terpenes and insect pheromones. nih.govacs.org The stereoselective synthesis of molecules containing conjugated dienol units is a major focus, as the precise three-dimensional arrangement of atoms is often crucial for the molecule's function. acs.org Methodologies such as iron-catalyzed cross-coupling reactions of dienol phosphates and indium-mediated isomerizations of 1,4-dienols to 1,3-dienols are being developed to provide efficient and stereoselective access to these important building blocks. nih.govacs.orgacs.org

Overview of Stereochemical Considerations in this compound

Stereochemistry is a critical aspect of this compound, directly influencing its reactivity and the stereochemical outcome of subsequent reactions. The designation "(3E)" explicitly defines the geometry of the double bond between carbon 3 and carbon 4 as trans (from the German entgegen). This specific configuration distinguishes it from its (3Z) counterpart.

The conjugated system involves the double bonds at C3=C4 and C5=C6. The planarity of this diene system is essential for the π-orbital overlap that governs its reactivity in pericyclic reactions. The relative orientation of the two double bonds can exist in either an s-trans or s-cis conformation, which can be a determining factor in the feasibility and stereoselectivity of reactions like the Diels-Alder cycloaddition. For related conjugated diene structures, advanced techniques such as 2D-NMR spectroscopy (specifically NOESY) have been used to determine the preferred conformation in solution. mdpi.com

The synthesis of this compound requires careful control of stereochemistry. Often, it is prepared via the reduction of a precursor like (3E)-hexa-3,5-dien-1-al, where the E stereochemistry is already established. Maintaining the integrity of this stereocenter throughout a synthetic sequence is paramount. Modern synthetic methods, such as the Sonogashira coupling, are employed to create specific E/Z configurations in conjugated systems with high selectivity. rsc.orgrsc.org

Research Landscape and Emerging Applications in Chemical Synthesis

This compound is recognized as a crucial intermediate for the synthesis of more elaborate organic molecules. Its value is demonstrated through its participation in a range of chemical transformations.

Key Synthetic Transformations:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (3E)-hexa-3,5-dien-1-al, using reagents like pyridinium (B92312) chlorochromate (PCC).

Substitution: The hydroxyl group can be replaced by other functional groups. For instance, treatment with thionyl chloride (SOCl₂) yields (3E)-hexa-3,5-dien-1-chloride.

Reduction: Further reduction of the double bonds can lead to saturated alcohols like hexane-1-ol.

A primary application of this compound is as a precursor in multi-step syntheses. For example, it can be used to synthesize specific hydroperoxides. The terminal conjugated dienyl unit it contains is a key structural feature in many biologically active natural products, particularly insect pheromones. acs.org Research has shown its utility in the expeditious synthesis of the pheromone of the insect Diparopsis castanea. acs.org Related dienol structures are also pivotal in the synthesis of pheromone components for agricultural pests like the cocoa pod borer moth. rsc.orgrsc.org

The broader research landscape continues to focus on developing novel and efficient synthetic routes to conjugated dienols. This includes transition-metal-catalyzed cross-coupling reactions and acid-catalyzed rearrangements, which offer improved yields and stereoselectivity. nih.govacs.orgacs.org Beyond complex synthesis, this compound and related compounds are investigated for their potential use in the production of fragrances and in the field of polymer chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B2926507 (3E)-hexa-3,5-dien-1-ol CAS No. 73670-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-hexa-3,5-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-4,7H,1,5-6H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXBDVYNGGCITG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73670-87-8
Record name (3E)-hexa-3,5-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the entire structure of (3E)-hexa-3,5-dien-1-ol.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environment, and their spatial relationships with neighboring protons. The spectrum is expected to show distinct signals for the alcohol, the two methylene (B1212753) groups (alkyl protons), and the four olefinic protons of the diene system.

The olefinic protons (H3, H4, H5, and H6) are expected to resonate in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electrons in the double bonds. The terminal vinyl protons (H6) and the internal diene protons (H3, H4, H5) will exhibit complex splitting patterns (multiplets) due to coupling with each other. The large coupling constant between H3 and H4 is characteristic of an E (trans) configuration. The methylene protons adjacent to the hydroxyl group (H1) would appear as a triplet, while the allylic protons (H2) would present as a quartet.

Expected ¹H NMR Data for this compound Note: The following are typical, estimated values. Actual experimental values may vary based on solvent and instrument frequency.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H1 (-CH₂OH)~3.6Triplet (t)J ≈ 6.5
H2 (-C=C-CH₂-)~2.3Quartet (q)J ≈ 7.0
H3~5.7Doublet of Triplets (dt)J ≈ 15.0, 7.0
H4~6.1Doublet of Triplets (dt)J ≈ 15.0, 10.0
H5~6.3Doublet of Triplets (dt)J ≈ 17.0, 10.0
H6 (trans)~5.2Doublet (d)J ≈ 17.0
H6 (cis)~5.1Doublet (d)J ≈ 10.0
-OHVariableSinglet (s, broad)N/A

Carbon (¹³C) NMR for Carbon Skeleton and Conjugation Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon backbone, revealing the number of unique carbon environments. For this compound, six distinct signals are expected. The presence of four signals in the olefinic region (typically δ 115-140 ppm) confirms the conjugated diene system, while two signals in the aliphatic (upfield) region correspond to the two sp³-hybridized methylene carbons. The carbon atom bonded to the electronegative oxygen atom (C1) is shifted further downfield compared to the other sp³ carbon (C2). The existence of a ¹³C NMR spectrum for this compound has been noted in scientific literature. nih.gov

Expected ¹³C NMR Data for this compound Note: The following are typical, estimated values.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C1 (-CH₂OH)~62
C2 (-C=C-CH₂-)~36
C3~130
C4~132
C5~137
C6 (=CH₂)~115

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between H1/H2, H2/H3, H3/H4, H4/H5, and H5/H6, confirming the contiguous chain of protons from the alcohol to the terminal vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of each carbon atom based on the previously established proton assignments (e.g., the proton signal at ~3.6 ppm would correlate to the carbon signal at ~62 ppm, assigning it as C1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of quaternary carbons and linking different spin systems. For instance, correlations from the H1 protons to C2 and C3 would solidify the placement of the alcohol functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing key insights into stereochemistry. A strong NOE correlation between H3 and H5 would be inconsistent with an E-configuration around the C3-C4 double bond. Conversely, the absence of this correlation, alongside other expected correlations, would help confirm the assigned (3E)-stereochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. The most prominent feature is a strong, broad absorption band for the O-H stretching vibration of the alcohol, typically appearing in the range of 3200-3600 cm⁻¹. The C=C stretching vibrations of the conjugated diene system are expected to produce one or two sharp bands around 1650 cm⁻¹ and 1600 cm⁻¹. Other significant absorptions include sp² C-H stretching just above 3000 cm⁻¹ and sp³ C-H stretching just below 3000 cm⁻¹. The presence of vapor phase IR spectra for this compound has been documented. nih.gov

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3600 - 3200Strong, Broad
Alkene (=C-H)C-H Stretch3100 - 3010Medium
Alkane (-C-H)C-H Stretch2960 - 2850Medium-Strong
Diene (C=C-C=C)C=C Stretch1650 & 1600Medium, Sharp
Alcohol (C-OH)C-O Stretch1260 - 1050Strong
trans-Alkene (=C-H)C-H Bend (Out-of-plane)~965Strong

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time, in situ monitoring of chemical reactions. This light-scattering technique offers several advantages, including its non-destructive nature and low sensitivity to water, making it highly suitable for monitoring reactions in aqueous or alcoholic media.

In the context of synthesizing this compound, Raman spectroscopy could be used to follow the reaction progress by tracking the appearance or disappearance of key vibrational bands. For example, in a synthesis involving the formation of the conjugated diene, the emergence and increasing intensity of the strong C=C stretching band around 1600-1650 cm⁻¹ would be a direct indicator of product formation. The unique Raman signature of the conjugated system allows for its selective detection even in a complex mixture of reactants, intermediates, and solvents. This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for offline sampling and analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula. High-resolution mass spectrometry further refines this by measuring mass with very high accuracy.

For this compound, the molecular formula is established as C₆H₁₀O. nih.gov The expected monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, is 98.073164938 Da. nih.gov HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific experimental mass spectrum for this compound is not widely available in public spectral databases, the fragmentation of its isomers, such as 1,5-hexadien-3-ol (B146999) and 3-hexen-1-ol, offers insights into its likely fragmentation pathways under electron ionization (EI).

Common fragmentation patterns for unsaturated alcohols often involve:

Loss of a hydrogen atom: Leading to an [M-1]⁺ peak.

Loss of a water molecule (H₂O): Resulting in an [M-18]⁺ peak, a common feature for alcohols.

Cleavage of C-C bonds: Particularly alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage at the allylic or doubly allylic positions due to the stability of the resulting carbocations.

Retro-Diels-Alder reaction: Given the conjugated diene system, this fragmentation pathway may also be possible.

The mass spectrum of the isomeric compound 1,5-hexadien-3-ol, for instance, shows a molecular ion peak at m/z 98 and significant fragment ions at m/z 83, 69, 57, and 41, corresponding to various bond cleavages. A similar, though not identical, fragmentation pattern would be anticipated for this compound, with the relative abundances of fragment ions being characteristic of its specific structure.

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueSignificance
Molecular FormulaC₆H₁₀OIndicates the elemental composition of the molecule.
Calculated Monoisotopic Mass98.073164938 DaPrecise mass used for HRMS confirmation of the molecular formula.
Nominal Molecular Weight98.14 g/molAverage molecular weight based on natural isotopic abundance.
Expected Molecular Ion Peak ([M]⁺)m/z 98Confirms the molecular weight of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and elemental composition.

For a compound with the molecular formula C₆H₁₀O, the theoretical elemental composition is calculated as follows:

Carbon (C): (6 * 12.011) / 98.143 * 100% = 73.43%

Hydrogen (H): (10 * 1.008) / 98.143 * 100% = 10.27%

Oxygen (O): (1 * 15.999) / 98.143 * 100% = 16.30%

Experimental elemental analysis of a pure sample of this compound is expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby providing definitive verification of its elemental composition.

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound
ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)73.4373.03 - 73.83
Hydrogen (H)10.279.87 - 10.67
Oxygen (O)16.3015.90 - 16.70

Theoretical and Computational Chemistry Studies of 3e Hexa 3,5 Dien 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and the energies of ground, transition, and excited states, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure of ground states and locating transition states, which are critical for understanding reaction mechanisms and kinetics.

For a conjugated system like (3E)-hexa-3,5-dien-1-ol, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G*, can provide optimized geometries, vibrational frequencies, and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the frontier molecular orbital theory, which explains many aspects of chemical reactivity.

In the context of reactions, DFT is instrumental in mapping the potential energy surface and identifying the transition state structures. For instance, in the Diels-Alder reaction, a quintessential reaction of conjugated dienes, DFT calculations can elucidate the energetics of the endo and exo approaches of the dienophile.

To illustrate, consider the model Diels-Alder reaction between 1,3-butadiene and ethylene. DFT calculations provide the activation and reaction energies, which are key to understanding the reaction's feasibility and kinetics.

Table 1: Calculated Activation and Reaction Energies for the Diels-Alder Reaction of 1,3-Butadiene and Ethylene
MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
B3LYP/6-31G*24.8-39.7
CBS-QB322.9-40.1
Experimental27.5-39.6

This table presents a comparison of calculated and experimental energy values for the archetypal Diels-Alder reaction, showcasing the utility of DFT methods in predicting reaction energetics.

Ab initio molecular orbital theory encompasses a range of methods that solve the Schrödinger equation without empirical parameters, offering a high level of theoretical rigor. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of molecular systems, albeit at a higher computational expense.

These methods are invaluable for mapping out reaction pathways and calculating energetics with high precision. For a molecule like this compound, ab initio calculations can be used to study the mechanism of various reactions, including cycloadditions and electrophilic additions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

For example, the electrophilic addition of HBr to a conjugated diene like 1,3-butadiene proceeds through an allylic carbocation intermediate. Ab initio calculations can be employed to determine the relative stabilities of the possible carbocation intermediates and the transition states leading to the 1,2- and 1,4-addition products.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows for the existence of multiple conformations. The relative energies of these conformers and the barriers to their interconversion are described by the potential energy surface. Conformational analysis aims to identify the most stable conformers and understand the energetic landscape of the molecule.

For conjugated dienes, the rotation around the central C-C single bond is of particular importance. In the case of 1,3-butadiene, the two primary conformations are the s-trans and the s-cis (or gauche) forms. The s-trans conformer is generally more stable due to reduced steric hindrance. Computational methods can precisely quantify this energy difference and the rotational barrier.

Table 2: Calculated Relative Energies of 1,3-Butadiene Conformers
ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-C3-C4)
s-trans0.0180°
s-gauche (Transition State)~3.5 - 5.0~90°
s-cis~2.3 - 3.0~35° (gauche) or 0° (cis)

This table summarizes the typical energy differences between the principal conformers of 1,3-butadiene as determined by various computational methods. The presence of a hydroxyl group in this compound would introduce additional conformational possibilities due to rotation around the C-C and C-O single bonds of the hydroxyethyl group.

Transition State Analysis for Reaction Selectivity

The selectivity of chemical reactions—be it stereoselectivity or regioselectivity—is determined by the relative energies of the competing transition states. Computational chemistry provides a powerful means to analyze these transition states and rationalize the observed product distributions.

The Diels-Alder reaction is renowned for its stereoselectivity, typically favoring the formation of the endo product. This preference is often explained by secondary orbital interactions between the diene and the dienophile in the endo transition state.

Computational studies can quantify the energy difference between the endo and exo transition states. By optimizing the geometries of both transition states and calculating their energies, a direct prediction of the stereochemical outcome can be made. For the reaction of 1,3-butadiene with a simple dienophile like acrolein, DFT calculations can be used to compare the activation barriers for the endo and exo pathways.

The addition of an unsymmetrical reagent to an unsymmetrical conjugated diene can lead to different constitutional isomers. The regioselectivity of such reactions is governed by the stability of the intermediates formed.

In the case of electrophilic addition to a conjugated diene, the initial attack of the electrophile leads to the formation of a resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile can occur at either of the two carbons bearing a partial positive charge. Computational methods can be used to calculate the charge distribution in the carbocation and the activation energies for the subsequent nucleophilic attack at each site, thereby predicting the major regioisomer.

Applications of 3e Hexa 3,5 Dien 1 Ol in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of chemical research that drives the development of new synthetic methodologies. emorychem.scienceepfl.ch (3E)-hexa-3,5-dien-1-ol and structurally related dienol motifs are instrumental in constructing the carbon skeletons of various bioactive molecules.

The conjugated diene portion of this compound is a key structural element found within numerous polyketide and terpene natural products. Synthetic chemists utilize this and similar dienol fragments to assemble complex molecular architectures efficiently.

Incednine: The total synthesis of Incednam, the aglycon of the antibiotic Incednine, involves the construction of a 24-membered macrocycle containing conjugated polyene systems. nih.govacs.orgacs.org While not using this compound directly, the synthesis relies on the creation of similar polyene subunits, highlighting the importance of such structural motifs in achieving the final complex structure. acs.orgacs.org

Ent-Ledol: The total synthesis of the sesquiterpene ent-Ledol has been achieved using an asymmetric intramolecular Diels-Alder reaction as the key step. nih.gov This type of reaction requires a triene precursor, which incorporates a diene system analogous to that in this compound, demonstrating the dienol moiety's utility in forming bicyclic terpene scaffolds.

Palustrine: The synthesis of intermediates for the piperidine (B6355638) alkaloid (+)-palustrine, such as (−)-methyl palustramate, involves complex stereoselective transformations where dienol-like structures could serve as valuable precursors for constructing key ring systems or side chains. acs.org

Natural ProductScaffold TypeRelevance of Dienol/Diene Moiety
Incednine Polyketide (Macrolactam)The synthesis of its aglycon, Incednam, requires the assembly of conjugated polyene systems embedded within the macrocyclic ring. nih.govacs.org
Ent-Ledol SesquiterpeneA key step in its total synthesis is an intramolecular Diels-Alder reaction of a triene, a reaction characteristic of conjugated diene systems. nih.gov
Palustrine Polyketide (Piperidine Alkaloid)Synthetic strategies toward this complex alkaloid can utilize dienol-like fragments for the stereocontrolled construction of its intricate structure. acs.org

Chiral pool synthesis is a strategy that utilizes abundant, inexpensive, and enantiopure natural products such as amino acids, sugars, and terpenes as starting materials for the synthesis of complex chiral molecules. nih.govwikipedia.orgddugu.ac.in This approach efficiently transfers the chirality of the starting material to the target molecule.

A dienol like this compound can be a powerful tool in this context. By deriving the alcohol functionality from a chiral source, such as a readily available chiral acid or alcohol, an enantiopure dienol building block can be prepared. This chiral, non-racemic dienol can then participate in various stereoselective reactions. The diene component is particularly well-suited for diastereoselective cycloaddition reactions, such as the Diels-Alder reaction, where the existing stereocenter on the alcohol-bearing portion of the molecule can direct the stereochemical outcome of the newly formed stereocenters in the cyclic product. This strategy provides a powerful method for constructing complex, stereochemically-defined rings and frameworks that are common in natural products. uvic.ca

Dimerization is a common strategy employed in nature to rapidly increase molecular complexity and diversity from simpler monomeric units. nih.govnih.gov Many natural products, particularly those with intricate polycyclic skeletons, are formed through biosynthetic pathways involving the dimerization or oligomerization of reactive precursors. researchgate.netresearchgate.net

The conjugated diene system of this compound makes it an ideal substrate for biomimetic dimerization studies. The most prominent reaction pathway is the [4+2] Diels-Alder cycloaddition, where one molecule of the dienol acts as the diene and another (or a related dienophile) acts as the dienophile. Such reactions can lead to the formation of complex dimeric structures with multiple stereocenters. By mimicking these potential biosynthetic pathways in the laboratory, chemists can develop efficient syntheses of complex natural product dimers and gain insight into their formation in nature. nih.gov

Development of Advanced Organic Materials

The reactivity of the conjugated diene system in this compound is not only useful for natural product synthesis but also makes it a promising precursor for the creation of advanced organic materials, particularly polymers.

Conjugated dienes are fundamental monomers in polymer chemistry. The polymerization of terpenes, which are built from isoprene (B109036) (a conjugated diene) units, is a well-established field for producing bio-based polymers. mdpi.com Similarly, the 1,3-diene structure of this compound allows it to undergo polymerization through various mechanisms, such as free-radical, anionic, or coordination polymerization. The resulting polymers would feature a polyalkene backbone with pendant functional groups derived from the remainder of the monomer. The presence of unsaturation in the polymer backbone can also allow for post-polymerization modification, such as cross-linking, to tune the material's physical properties.

The hydroxyl group of this compound provides a crucial handle for chemical modification, allowing it to be converted into a wide array of functional monomers. For example, the alcohol can be esterified with acrylic or methacrylic acid to produce a monomer that possesses two distinct polymerizable groups: the diene and the acrylate. This type of monomer can be used to create cross-linked networks or complex polymer architectures.

Furthermore, the hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters (like caprolactone) or ethers, leading to the formation of a macromonomer. This macromonomer, which contains a polymer chain attached to the dienol structure, can then be polymerized through its diene functionality to create graft copolymers or other complex, high-density polymer architectures. rsc.org This versatility makes this compound a valuable platform for designing monomers tailored for specific applications in advanced materials science.

Intermediate in the Synthesis of Specialty Organic Compounds

The strategic placement of a hydroxyl group and a conjugated diene system within this compound allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of a range of specialty organic compounds. Its utility is particularly notable in the construction of certain natural products and their analogues, where the diene moiety can participate in crucial carbon-carbon bond-forming reactions.

The general reactivity of conjugated dienes like this compound makes them attractive precursors for various synthetic strategies. The conjugated π-system allows for participation in pericyclic reactions, and the terminal alcohol provides a handle for functional group interconversion or for tethering the molecule to a solid support or another reactive partner.

While detailed research findings on the direct application of this compound in the total synthesis of specific complex molecules are limited in the provided search results, its structural motif is found within more complex molecules that are targets of synthesis. For instance, the (3E,5Z)-3,5-alkadienyl system is a key structural feature in several insect pheromones. nih.govresearchgate.net The synthesis of these pheromones often involves the stereoselective construction of this diene system, highlighting the importance of understanding the chemistry of compounds like this compound.

The following table outlines the key characteristics of this compound that make it a potentially valuable intermediate in organic synthesis.

PropertyDescription
Functional Groups Hydroxyl (-OH), Conjugated Diene (C=C-C=C)
Reactivity The diene can undergo cycloaddition reactions (e.g., Diels-Alder). The alcohol can be oxidized, esterified, or used as a nucleophile.
Stereochemistry The E-configuration of the C3-C4 double bond influences the stereochemical outcome of its reactions.
Potential Applications Precursor for the synthesis of natural products, pheromones, and other specialty organic compounds.

Further research and exploration into the reactivity of this compound are likely to uncover more direct applications in the synthesis of complex and valuable organic molecules. The combination of a reactive diene and a versatile alcohol functional group in a relatively simple six-carbon framework positions it as a promising, though currently under-documented, intermediate for synthetic chemists.

Mechanistic Understanding in Biological Systems and Chemical Ecology

Molecular Interactions with Biological Substrates (Conceptual Frameworks)

(3E)-hexa-3,5-dien-1-ol, like other alcohols, possesses the capacity for hydrogen bonding due to its hydroxyl (-OH) group. This functional group can act as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom) nih.gov. The presence of the conjugated diene system in the carbon chain may influence the electronic properties of the hydroxyl group, but the fundamental ability to form hydrogen bonds remains a key characteristic. These interactions are crucial in determining the molecule's solubility in protic solvents and its ability to interact with biological macromolecules such as proteins and nucleic acids, which have numerous hydrogen bond donor and acceptor sites.

Table 1: Hydrogen Bonding Properties of this compound

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3

Data sourced from PubChem nih.gov

The conjugated π-electron system of the hexa-3,5-dienyl moiety in this compound suggests a potential for participation in electron transfer processes. Conjugated systems can stabilize radical intermediates, which could facilitate redox reactions. In theoretical biological models, such a molecule might influence cellular redox states by interacting with reactive oxygen species (ROS) or other redox-active molecules. The unsaturated nature of the alcohol makes it susceptible to oxidation. While specific studies on this compound in this context are not detailed in the provided search results, the general reactivity of conjugated dienes and alcohols provides a conceptual basis for this potential role.

Biosynthetic Analogues and Related Natural Products

The biosynthesis of dienols can be conceptually linked to the metabolism of fatty acids. Fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA, followed by reduction, dehydration, and further reduction steps nih.govlibretexts.orgwikipedia.org. The introduction of double bonds is typically catalyzed by desaturase enzymes.

A relevant analogue is sorbyl alcohol (2,4-hexadien-1-ol), which is structurally related to this compound. Sorbyl alcohol can be formed from sorbic acid cymitquimica.com. Sorbic acid, a naturally occurring unsaturated fatty acid, is used as a food preservative ucdavis.eduiastate.edu. In certain microbiological contexts, such as winemaking, lactic acid bacteria can metabolize sorbic acid. This process can involve the reduction of the carboxylic acid group to an alcohol, yielding sorbyl alcohol ucdavis.eduiastate.edu. This transformation highlights a general biosynthetic pathway where a dien-containing carboxylic acid is converted to its corresponding dienol.

Table 2: Related Compounds and their Biosynthetic Precursors

CompoundPrecursorOrganism/System
Sorbyl AlcoholSorbic AcidLactic acid bacteria (e.g., Oenococcus) in wine ucdavis.edu
(E,Z)-7,9-dodecadienyl acetate (B1210297)(Z)-11-tetradecenoic acidEuropean grapevine moth (Lobesia botrana) nih.gov
Dienyl pheromone componentsFatty acid precursorsVarious moth species researchgate.net

Research on Compounds for Chemical Ecology Applications

The structural motif of a dienol is found in a variety of insect pheromones, which are crucial for chemical communication. The synthesis of these compounds is an active area of research for applications in pest management. For instance, the sex pheromone of the European grapevine moth, Lobesia botrana, is (E,Z)-7,9-dodecadienyl acetate nih.gov. The biosynthesis of this longer-chain dienol acetate involves a series of enzymatic steps including desaturation and chain shortening of a fatty acid precursor, followed by reduction to the alcohol and subsequent acetylation nih.gov.

Similarly, (5Z,7E)-dodeca-5,7-dien-1-ol and its acetate are components of the sex pheromone of the pine caterpillar, Dendrolimus punctatus mdpi.com. Synthetic routes to these longer-chain dienols and their acetates often employ strategies like Wittig reactions to establish the correct stereochemistry of the double bonds, followed by reduction of an ester to the alcohol and subsequent acetylation mdpi.com. The synthesis of dodeca-8E,10E-dien-1-ol, the sex pheromone of the codling moth, has also been achieved using synthons derived from sorbic acid derivatives researchgate.net. These examples underscore the importance of the dienol functional group in chemical ecology and the synthetic efforts to produce these molecules for practical applications.

Mechanistic Insights into Observed Biological Activities (e.g., Antimicrobial or Antioxidant Mechanisms in Vitro)

Detailed investigations into the specific biochemical and molecular mechanisms underlying the potential antimicrobial and antioxidant activities of this compound are not extensively documented in publicly available research. While some studies may report on the general biological activities of essential oils containing this compound, the precise pathways and molecular interactions through which this compound exerts these effects remain an area requiring further scientific exploration. Elucidation of such mechanisms would typically involve in vitro assays designed to assess specific interactions with microbial structures or pathways, as well as its ability to neutralize free radicals.

Q & A

What are the established synthetic routes for (3E)-hexa-3,5-dien-1-ol, and what are their key optimization parameters?

Level : Basic
Answer :
The primary synthetic route involves the LiAlH₄ reduction of methyl 3,5-hexadienoate to yield the trans-alcohol intermediate. Critical optimization parameters include:

  • Temperature control : Maintaining sub-0°C conditions during reduction to prevent over-reduction or side reactions.
  • Solvent selection : Anhydrous ether or THF is preferred to ensure reactivity of LiAlH₄ .
  • Workup procedures : Careful quenching with wet ether or aqueous NH₄Cl to isolate the alcohol without decomposition.
    Alternative methods include Grignard additions to α,β-unsaturated carbonyl precursors, but stereochemical control (E/Z selectivity) requires precise stoichiometry and catalyst selection. Validate purity via GC-MS or HPLC, referencing retention times against known standards .

How can spectroscopic techniques (NMR, IR) confirm the structure and stereochemistry of this compound?

Level : Basic
Answer :

  • ¹H NMR : Key signals include:
    • δ 5.4–5.8 ppm (multiplet for conjugated diene protons, coupling constants J = 10–15 Hz for trans-configuration).
    • δ 4.1–4.3 ppm (triplet for -CH₂OH, split by adjacent CH₂).
  • ¹³C NMR : Peaks at δ 120–130 ppm (sp² carbons) and δ 60–65 ppm (hydroxyl-bearing CH₂).
  • IR : Strong O-H stretch at 3200–3400 cm⁻¹ and C=C stretches at 1650 cm⁻¹ .
    Stereochemical assignment requires NOESY or ROESY to confirm spatial proximity of diene protons. Compare with computational predictions (e.g., DFT-optimized structures) for validation .

What mechanistic insights explain the reactivity of this compound in [4+2] cycloaddition reactions?

Level : Advanced
Answer :
The conjugated diene system enables participation as a dienophile in Diels-Alder reactions. Key factors include:

  • Electron density distribution : The E-configuration optimizes orbital overlap with electron-deficient dienophiles.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Catalysis : Lewis acids like BF₃·Et₂O polarize the dienophile, lowering activation energy.
    Mechanistic studies using DFT calculations (e.g., Gaussian09) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., with TEMPO) is recommended .

How can computational chemistry methods predict the stability and reactive sites of this compound?

Level : Advanced
Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., O-H bond energy ~85 kcal/mol).
  • Molecular Dynamics (MD) : Simulate solvation effects on conformation; water increases hydrogen-bond stabilization of the hydroxyl group.
  • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., terminal diene carbons) prone to electrophilic attack.
    Validate computational results with experimental kinetics (e.g., Hammett plots) or X-ray crystallography if crystalline derivatives are synthesized .

How should researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of this compound?

Level : Data Analysis
Answer :

  • Source validation : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs.
  • Experimental replication : Measure properties using standardized protocols (e.g., OECD 117 for logP via shake-flask method).
  • Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic biases between studies.
    For example, boiling point variations may arise from differences in purification (e.g., fractional vs. steam distillation). Report uncertainties with 95% confidence intervals .

What statistical approaches are recommended for analyzing kinetic data in studies involving this compound?

Level : Data Analysis
Answer :

  • Non-linear regression : Fit time-course data to rate laws (e.g., pseudo-first-order for excess reagent conditions).
  • Arrhenius analysis : Plot ln(k) vs. 1/T to derive activation energy (Eₐ); outliers may indicate competing pathways.
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., half-life).
    For multi-step mechanisms (e.g., radical chain reactions), employ global kinetic modeling (software: Kintecus) to deconvolute rate constants .

What role does this compound play in synthesizing biologically active hydroperoxides, and how can reaction yields be optimized?

Level : Application
Answer :
The alcohol serves as a precursor to hexa-3,5-diene-1-hydroperoxide via mesylation followed by peroxide formation. Optimization strategies:

  • Protecting groups : Temporarily block the hydroxyl with TBSCl to prevent side reactions during oxidation.
  • Catalytic systems : Use Ti(OPr)₄ to enhance peroxide selectivity (>80% yield).
  • In situ monitoring : Track peroxide formation via Raman spectroscopy (O-O stretch ~850 cm⁻¹).
    Applications include studying lipid peroxidation in membranes or as radical initiators in polymer chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.